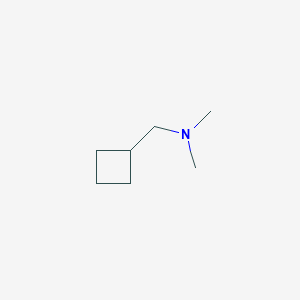![molecular formula C29H23N3O B2627281 (Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide CAS No. 477972-71-7](/img/structure/B2627281.png)
(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide, commonly known as ZM 241385, is a selective antagonist of the adenosine A2A receptor. Adenosine is a naturally occurring chemical in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and blood flow. The A2A receptor is one of four adenosine receptor subtypes and is primarily found in the brain, where it is involved in the regulation of dopamine release and other neurotransmitter systems. ZM 241385 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
ZM 241385 works by binding to the A2A receptor and blocking the binding of adenosine. This leads to an increase in dopamine release in the brain, which may have therapeutic benefits for various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
ZM 241385 has been shown to have several biochemical and physiological effects. In addition to its effects on dopamine release, ZM 241385 has been shown to have anti-inflammatory effects and may have potential therapeutic benefits for inflammatory conditions like rheumatoid arthritis. ZM 241385 has also been shown to have potential benefits for cardiovascular disease, as it may help to improve blood flow and reduce the risk of heart attack and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ZM 241385 in lab experiments is its selectivity for the A2A receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using ZM 241385 is its potential off-target effects, as it may also bind to other receptors in the body. Additionally, the use of ZM 241385 in animal studies may not accurately reflect its effects in humans, as there may be species differences in the expression and function of the A2A receptor.
Direcciones Futuras
There are several future directions for research on ZM 241385. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of ZM 241385 and its potential benefits for cardiovascular disease and inflammatory conditions. Finally, the development of more selective A2A receptor antagonists may help to address some of the limitations of ZM 241385 and improve its therapeutic potential.
Métodos De Síntesis
The synthesis of ZM 241385 involves several steps, including the reaction of 4-aminobenzoic acid with benzyl bromide to form 4-benzylamino benzoic acid. This compound is then reacted with 4-phenylaniline to form 4-(N-phenylanilino)benzylamine. The final step involves the reaction of 4-(N-phenylanilino)benzylamine with ethyl cyanoacetate and acetic anhydride to form (Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
ZM 241385 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. The A2A receptor has been implicated in the regulation of dopamine release, and the use of A2A receptor antagonists like ZM 241385 has been shown to increase dopamine release in the brain, which may have therapeutic benefits for these disorders.
Propiedades
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O/c30-21-25(29(33)31-22-24-10-4-1-5-11-24)20-23-16-18-28(19-17-23)32(26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-20H,22H2,(H,31,33)/b25-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRIXJCCJBIWPV-QQTULTPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2627203.png)
![3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2627204.png)

![1-(3-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2627207.png)




![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide](/img/structure/B2627216.png)


